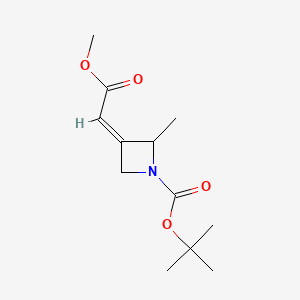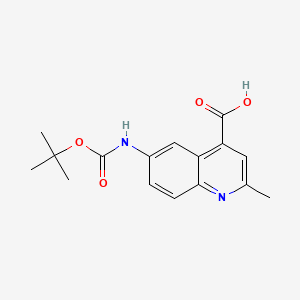
Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2-methoxy-2-oxo-ethylidene)-2-methyl-azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C11H17NO4. This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and its tert-butyl ester group. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-methoxy-2-oxo-ethylidene)-2-methyl-azetidine-1-carboxylate typically involves the reaction of N-Boc-3-azetidinone with methyl triphenylphosphoranylidene acetate in dichloromethane (DCM) under reflux conditions. The reaction proceeds as follows :
Reagents: N-Boc-3-azetidinone, methyl triphenylphosphoranylidene acetate, dichloromethane.
Conditions: Reflux for 6 hours.
Purification: The reaction mixture is purified by column chromatography using a 1:1 mixture of ethyl acetate and hexane.
Industrial Production Methods
While specific industrial production methods for tert-butyl 3-(2-methoxy-2-oxo-ethylidene)-2-methyl-azetidine-1-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-methoxy-2-oxo-ethylidene)-2-methyl-azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Ammonium Hydroxide: Used in ethanol at 100°C for 9 hours.
Cyanoacetic Acid: Used with 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and triethylamine in tetrahydrofuran at 20°C.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 3-(2-methoxy-2-oxo-ethylidene)-2-methyl-azetidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique structural features.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-methoxy-2-oxo-ethylidene)-2-methyl-azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate .
- Tert-butyl 4-(2-methoxy-2-oxo-ethylidene)piperidine-1-carboxylate .
Uniqueness
Tert-butyl 3-(2-methoxy-2-oxo-ethylidene)-2-methyl-azetidine-1-carboxylate is unique due to its azetidine ring structure, which is less common compared to other nitrogen-containing rings like piperidine. This unique structure imparts distinct reactivity and potential biological activity, making it valuable in various research applications.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl (3Z)-3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-8-9(6-10(14)16-5)7-13(8)11(15)17-12(2,3)4/h6,8H,7H2,1-5H3/b9-6- |
InChI Key |
GZQOKCJBGCLLRP-TWGQIWQCSA-N |
Isomeric SMILES |
CC1/C(=C\C(=O)OC)/CN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1C(=CC(=O)OC)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide](/img/structure/B13905362.png)

![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)

![[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B13905399.png)




![[(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13905425.png)

![5-Bromospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13905428.png)
